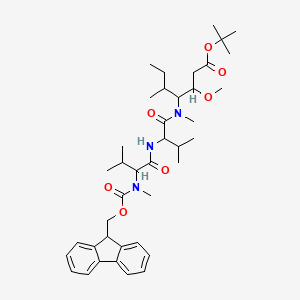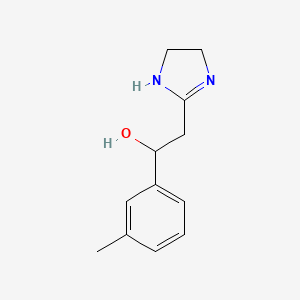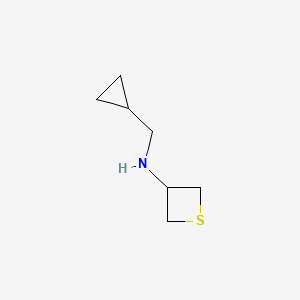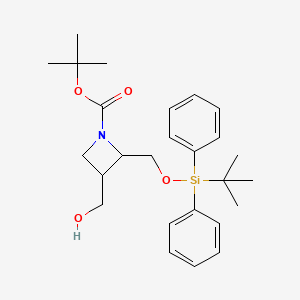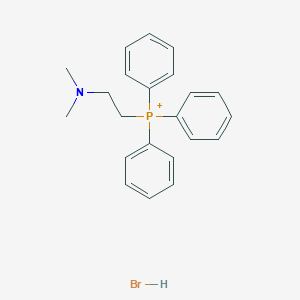
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C8H15ClOSi. It is a derivative of pentynyl alcohol, where a chlorine atom and a trimethylsilyl group are attached to the carbon chain. This compound is used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentynyltrimethylsilane with a suitable alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as distillation, purification, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alkenes. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical reactions, leading to the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-5-trimethylsilyl-4-pentyne: A closely related compound with similar chemical properties and applications.
5-Chloro-1-pentyne: Another similar compound used in organic synthesis.
Trimethylsilylacetylene: A compound with a trimethylsilyl group attached to an acetylene moiety
Uniqueness
1-Chloro-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H15ClOSi |
|---|---|
Poids moléculaire |
190.74 g/mol |
Nom IUPAC |
1-chloro-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C8H15ClOSi/c1-11(2,3)6-4-5-8(10)7-9/h8,10H,5,7H2,1-3H3 |
Clé InChI |
IAKQHQSARTYVQA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


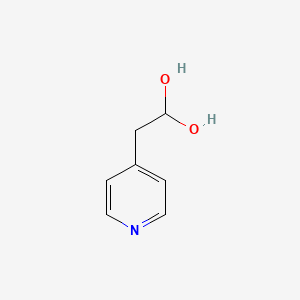
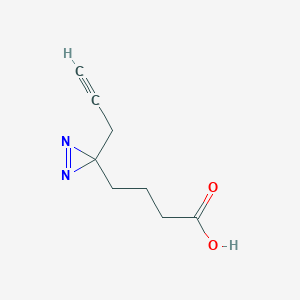
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
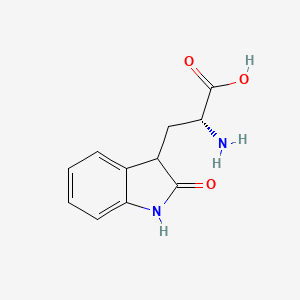
![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
![[7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12824991.png)
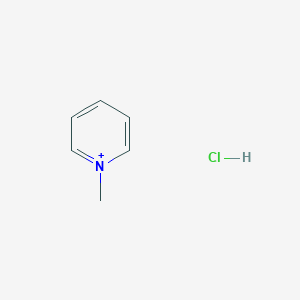
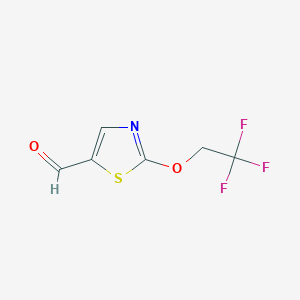
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
